1-(3,4-Difluorobenzyl)azetidine

Description

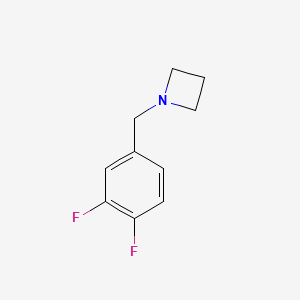

1-(3,4-Difluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted with a 3,4-difluorobenzyl group at the nitrogen atom. The IUPAC name for this compound is 3-[(3,4-difluorophenyl)methyl]azetidine, and it is alternatively referred to as 3-(3,4-difluorobenzyl)azetidine .

Key physicochemical properties derived from computational data include:

- LogD (pH 7.4): -0.74, indicating moderate lipophilicity.

The 3,4-difluorobenzyl moiety contributes electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs. The azetidine ring’s small size imposes conformational constraints, which may influence binding affinity in pharmacological contexts.

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11F2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

JLWVEBAINMYECR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 3,4-difluorobenzyl halides under basic conditions. Another method includes the cyclization of appropriate precursors using cyclocondensation reactions. For example, the reaction of 3,4-difluorobenzylamine with a suitable dihalide can lead to the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted azetidines with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The presence of the 3,4-difluorobenzyl group can influence the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine/Pyridine Derivatives

- Ring Size and Rigidity : The azetidine ring in the target compound (4-membered) is smaller than pyrrolidine (5-membered, evidence 2) or pyridine (6-membered, evidence 3,7). This increases ring strain but may enhance binding specificity in drug-receptor interactions due to restricted conformations.

- Electronic Effects : The 3,4-difluorobenzyl group in all compounds provides electron-withdrawing properties, stabilizing adjacent bonds. However, substitution with a benzoyl group (evidence 8) introduces a ketone, further reducing electron density at the azetidine nitrogen compared to the benzyl analog .

Functional Group Impact

- Carboxylic Acid Derivatives (evidence 2,7): The -COOH group significantly increases hydrophilicity, improving aqueous solubility. For example, 1-(3,4-Difluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid (evidence 2) is likely more soluble than the target compound, making it suitable for formulations requiring high bioavailability .

- Amide and Ketone Groups (evidence 3,8): The amide in evidence 3 and ketone in evidence 8 introduce hydrogen-bonding sites, which could enhance target binding but may reduce membrane permeability.

Pharmacological and Industrial Relevance

- Drug Design : The azetidine scaffold is valued in medicinal chemistry for its balance of rigidity and metabolic stability. The difluorobenzyl group’s resistance to oxidative metabolism makes it a common motif in CNS-targeting drugs.

- Industrial Applications : Carboxylic acid derivatives (evidence 2,7) are used as intermediates in synthesizing APIs (Active Pharmaceutical Ingredients), while amide-containing compounds (evidence 3) may serve as protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.